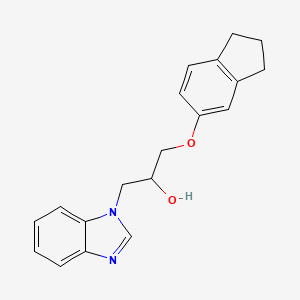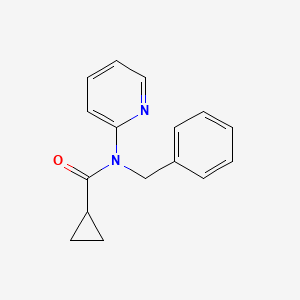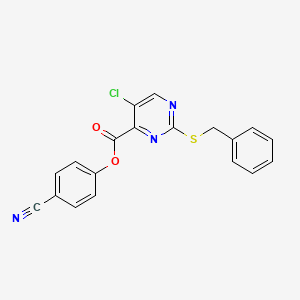![molecular formula C23H24F3N3O4S B4215959 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4215959.png)
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a pyrrolidinedione core, and phenyl groups substituted with ethylsulfonyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenyl Groups: The phenyl groups with ethylsulfonyl and trifluoromethyl substituents can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and trifluoromethyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{4-[4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- 3-{4-[4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-[4-(fluoromethyl)phenyl]-2,5-pyrrolidinedione
Uniqueness
The presence of both ethylsulfonyl and trifluoromethyl groups in 3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione makes it unique compared to similar compounds. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[4-(4-ethylsulfonylphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S/c1-2-34(32,33)19-9-7-17(8-10-19)27-11-13-28(14-12-27)20-15-21(30)29(22(20)31)18-5-3-16(4-6-18)23(24,25)26/h3-10,20H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBZSBMOJAPXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-chlorophenyl)thio]ethyl}-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4215884.png)
![N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]furan-2-carboxamide](/img/structure/B4215888.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4215909.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4215931.png)
![8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4215934.png)

![4-(benzyloxy)-N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4215946.png)
![N-[1-[5-[2-(4-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4215947.png)
![N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE](/img/structure/B4215948.png)
![(2-fluorophenyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B4215953.png)
![4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4215958.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4215970.png)
